REACTION_CXSMILES
|
[CH:1]1([C:7](OC)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([Mg]Br)=[CH:15][CH:14]=1.[OH:21]S(O)(=O)=O.I[Si](C)(C)C.[CH2:31](S)[CH2:32][CH2:33][CH3:34].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:40][CH2:41]S.[Al+3].[Cl-].[Cl-].[Cl-].CCS.C(S)CCC.[CH3:55][OH:56]>N1C=CC=CC=1.C(Cl)Cl.C(O)(=O)C>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:7]([C:1]2[CH:2]=[CH:3][C:4]([O:56][CH3:55])=[CH:5][CH:6]=2)=[C:31]2[CH2:41][CH2:40][CH2:34][CH2:33][CH2:32]2)=[CH:15][CH:14]=1.[CH:16]1[CH:17]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[C:5]([OH:21])[CH:6]=2)[C:13]([OH:12])=[CH:14][CH:15]=1 |f:4.5.6.7.8,9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
Name
|
p-methoxyphenyl magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Name
|
n-BuSH AlCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S.[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
EtSH AlCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCS.[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCS
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to isolate
|
Type
|
CUSTOM
|
Details
|
to remove from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=C1CCCCC1)C1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |